N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Cyclohexanecarboxamide Group: The cyclohexanecarboxamide moiety is introduced through an amidation reaction, where the thiadiazole intermediate reacts with cyclohexanecarboxylic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or the cyclohexanecarboxamide group.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves several pathways:
Inhibition of Reactive Oxygen Species (ROS) Production: The compound scavenges free radicals, reducing oxidative stress.
Activation of Antioxidant Enzymes: It activates enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Modulation of Signaling Pathways: It affects pathways like the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its cyclohexanecarboxamide group differentiates it from other thiadiazole derivatives, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)9-11-16-17-13(19-11)15-12(18)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLTWCKDDAICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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